![molecular formula C18H23FN2S B232233 N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine](/img/structure/B232233.png)
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine, also known as TFB-TEDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine is not fully understood, but it is believed to act through multiple pathways. In cancer cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to inhibit the activity of the enzyme thioredoxin reductase, which is involved in the regulation of cellular redox balance. This leads to an increase in oxidative stress and ultimately, apoptosis.
In neuronal cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been found to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. This leads to a reduction in oxidative stress and inflammation, thereby protecting neurons from damage.
Biochemical and Physiological Effects:
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to have various biochemical and physiological effects in both cancer and neuronal cells. In cancer cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been found to decrease cell viability, induce apoptosis, and inhibit cell migration and invasion. In neuronal cells, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to reduce oxidative stress and inflammation, improve mitochondrial function, and enhance neuronal survival.
Advantages and Limitations for Lab Experiments
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, it also has some limitations, such as its relatively low potency and selectivity, which may require higher concentrations to achieve desired effects.
Future Directions
There are several future directions for N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action in greater detail. Additionally, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine may have potential as a drug delivery system, as it has been shown to penetrate the blood-brain barrier and accumulate in neuronal cells.
Synthesis Methods
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine can be synthesized through a multi-step process involving the reaction of 2-fluorothiophenol with 2-bromo-1-phenylethanone, followed by the reduction of the resulting ketone with sodium borohydride. The final product is obtained by reacting the intermediate with trimethylamine and ethylenediamine.
Scientific Research Applications
N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been studied for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been shown to inhibit the growth of various cancer cells, including breast, prostate, and lung cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
In neurological research, N~1~-{2-[(2-fluorophenyl)sulfanyl]benzyl}-N~1~,N~2~,N~2~-trimethyl-1,2-ethanediamine has been investigated for its neuroprotective properties. It has been shown to protect neurons from oxidative stress and inflammation, which are associated with neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
properties
Molecular Formula |
C18H23FN2S |
|---|---|
Molecular Weight |
318.5 g/mol |
IUPAC Name |
N//'-[[2-(2-fluorophenyl)sulfanylphenyl]methyl]-N,N,N//'-trimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H23FN2S/c1-20(2)12-13-21(3)14-15-8-4-6-10-17(15)22-18-11-7-5-9-16(18)19/h4-11H,12-14H2,1-3H3 |
InChI Key |
CJURUNISWCKFPK-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F |
Canonical SMILES |
CN(C)CCN(C)CC1=CC=CC=C1SC2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-3-(methylsulfanyl)-1-phenyl-6,7-dihydro-1H-pyrazolo[4',3':5,6]pyrido[2,3-d]pyridazine-5,8-dione](/img/structure/B232156.png)
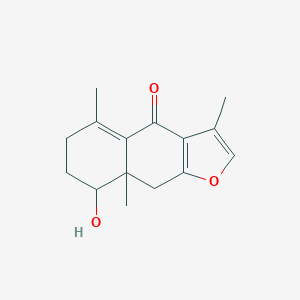
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
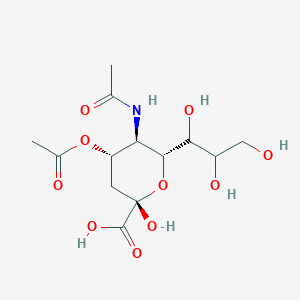

![N-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylmethyl)-N-methylamine](/img/structure/B232176.png)
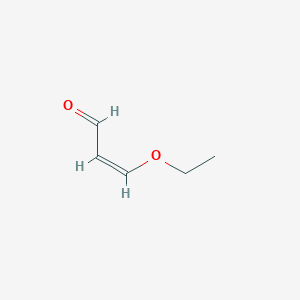
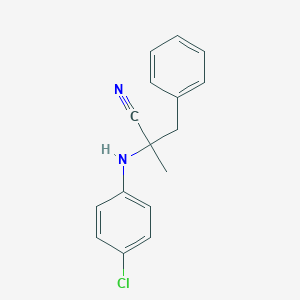
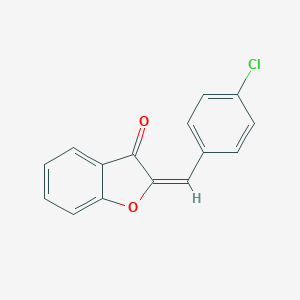

![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)

